(3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine
Overview
Description
(3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine is a complex organic compound that belongs to the class of phenethylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine typically involves multi-step organic reactions. One common approach is the reaction of 3,4-dimethoxybenzaldehyde with 3,4-diethoxybenzylamine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine is used as a precursor in the synthesis of various complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Biology
The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in biochemical assays to investigate its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating neurotransmitter systems and its potential use in treating neurological disorders.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it valuable in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Diethoxyphenethylamine: Similar structure with ethoxy groups instead of methoxy groups.
3,4-Dimethoxyphenylacetonitrile: Used in the synthesis of various organic compounds.
Uniqueness
(3,4-Diethoxyphenyl)(3,4-dimethoxyphenyl)-methylamine is unique due to the presence of both diethoxy and dimethoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-(3,4-dimethoxyphenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-5-23-16-10-8-14(12-18(16)24-6-2)19(20)13-7-9-15(21-3)17(11-13)22-4/h7-12,19H,5-6,20H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLPIAGORUTBGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)N)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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